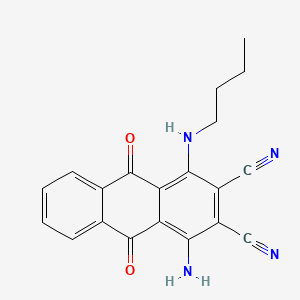

1-Amino-4-(butylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile

CAS No.: 52373-91-8

Cat. No.: VC18489273

Molecular Formula: C20H16N4O2

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52373-91-8 |

|---|---|

| Molecular Formula | C20H16N4O2 |

| Molecular Weight | 344.4 g/mol |

| IUPAC Name | 1-amino-4-(butylamino)-9,10-dioxoanthracene-2,3-dicarbonitrile |

| Standard InChI | InChI=1S/C20H16N4O2/c1-2-3-8-24-18-14(10-22)13(9-21)17(23)15-16(18)20(26)12-7-5-4-6-11(12)19(15)25/h4-7,24H,2-3,8,23H2,1H3 |

| Standard InChI Key | AVXVHLZKHDDRRM-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC1=C2C(=C(C(=C1C#N)C#N)N)C(=O)C3=CC=CC=C3C2=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₂₀H₁₆N₄O₂, with a molar mass of 344.4 g/mol . Its structure features:

-

A planar anthracene backbone with fused aromatic rings.

-

Two ketone groups at positions 9 and 10, imparting electron-withdrawing effects.

-

Two nitrile (-C≡N) groups at positions 2 and 3, enhancing electrophilicity.

-

An amino (-NH₂) group at position 1 and a butylamino (-NH-C₄H₉) group at position 4, contributing to solubility and reactivity .

Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| CAS Number | 52373-91-8 | |

| Molecular Weight | 344.4 g/mol | |

| LogP (Partition Coefficient) | Estimated 3.13 (analog-based) | |

| Solubility | Low in water; soluble in DMSO, DMF |

The compound’s low aqueous solubility and moderate LogP suggest suitability for non-polar organic reactions and membrane-permeable applications .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step functionalization of anthracene precursors. A representative route includes:

-

Anthracene Oxidation: Anthracene is oxidized to 9,10-anthraquinone using HNO₃ or CrO₃.

-

Nitrile Introduction: Nitrile groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution.

-

Amination: Sequential amination at positions 1 and 4 using butylamine under controlled pH and temperature .

Optimization Strategies

-

Temperature Control: Reactions are conducted at 60–80°C to prevent side reactions.

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nitrile group stability.

-

Catalysts: Lewis acids like AlCl₃ improve electrophilic substitution efficiency .

| Parameter | Value | Method |

|---|---|---|

| Typical Yield | 65–75% | Gravimetric analysis |

| Purity (HPLC) | >98% | Reverse-phase HPLC |

Purification via column chromatography or recrystallization ensures high purity for research applications .

Analytical Characterization

Spectroscopic Techniques

-

NMR Spectroscopy:

-

Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 345.4, confirming molecular weight.

Chromatographic Methods

-

HPLC Conditions:

Column Mobile Phase Flow Rate Detection C18 Reverse-Phase Acetonitrile:H₂O:H₃PO₄ (70:30:0.1) 1.0 mL/min UV 254 nm

This method achieves baseline separation with a retention time of 6.2 minutes .

Applications and Research Frontiers

Pharmaceutical Intermediates

The compound serves as a precursor for anthracycline antibiotics and kinase inhibitors. Its nitrile groups enable click chemistry modifications for drug-targeting moieties .

Catalysis

-

Oxidation Catalysts: The anthraquinone core facilitates electron transfer in quinone-mediated oxidations.

-

Photocatalysis: Nitrile groups enhance light absorption in visible-light-driven reactions .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume